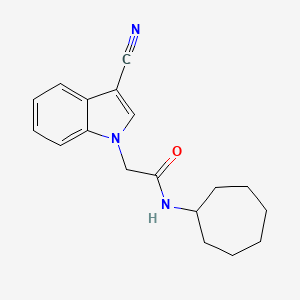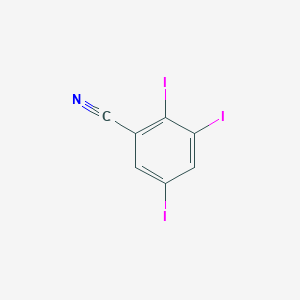
2-(3-cyanoindol-1-yl)-N-cycloheptylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyanoindol-1-yl)-N-cycloheptylacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyanoindol-1-yl)-N-cycloheptylacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide or potassium cyanide.
Attachment of the Cycloheptylacetamide Moiety: The final step involves the acylation of the indole derivative with cycloheptylacetyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(3-cyanoindol-1-yl)-N-cycloheptylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as amines or alcohols.
Substitution: Substituted derivatives with new functional groups replacing the cyano group or other substituents.
科学的研究の応用
2-(3-cyanoindol-1-yl)-N-cycloheptylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
The mechanism of action of 2-(3-cyanoindol-1-yl)-N-cycloheptylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The cyano group and the indole core play crucial roles in its binding affinity and specificity, while the cycloheptylacetamide moiety may influence its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
2-(3-cyanoindol-1-yl)-N-cyclohexylacetamide: Similar structure with a cyclohexyl group instead of a cycloheptyl group.
2-(3-cyanoindol-1-yl)-N-cyclopentylacetamide: Similar structure with a cyclopentyl group instead of a cycloheptyl group.
2-(3-cyanoindol-1-yl)-N-cyclooctylacetamide: Similar structure with a cyclooctyl group instead of a cycloheptyl group.
Uniqueness
2-(3-cyanoindol-1-yl)-N-cycloheptylacetamide is unique due to its specific combination of the cyanoindole core and the cycloheptylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H21N3O |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
2-(3-cyanoindol-1-yl)-N-cycloheptylacetamide |
InChI |
InChI=1S/C18H21N3O/c19-11-14-12-21(17-10-6-5-9-16(14)17)13-18(22)20-15-7-3-1-2-4-8-15/h5-6,9-10,12,15H,1-4,7-8,13H2,(H,20,22) |
InChIキー |
QEEZNFWGRMNAFL-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromo-3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12470537.png)

![2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B12470544.png)


![Phenyl N-[4-(dibenzylamino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl]carbamate](/img/structure/B12470563.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12470565.png)
![4-[({[3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}oxy)acetyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12470566.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12470570.png)
![Ethyl 6-tert-butyl-2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12470572.png)
![N-(4-bromo-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12470578.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B12470580.png)

![3-[(1H-benzotriazol-1-ylmethyl)amino]-4-chlorobenzoic acid](/img/structure/B12470610.png)
